molecular formula C38H33NO5S B557264 Fmoc-S-4-methoxytrityl-L-cysteine CAS No. 177582-21-7

Fmoc-S-4-methoxytrityl-L-cysteine

Cat. No. B557264
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-4-methoxytrityl-L-cysteine is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of the cysteinyl thiol group on the solid phase . It is a synthetic, amphipathic, amide, ester linkages, cyclic peptide .


Synthesis Analysis

This compound is used in peptide synthesis, particularly in the creation of cyclic peptides . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS . It has been shown to be a potent growth factor that inhibits the proliferation of human pancreatic cancer cells in tissue culture and induces apoptosis in these cells .


Molecular Structure Analysis

The molecular formula of Fmoc-S-4-methoxytrityl-L-cysteine is C38H33NO5S . Its molecular weight is 615.70 .


Chemical Reactions Analysis

Fmoc-S-4-methoxytrityl-L-cysteine is involved in various chemical reactions, particularly in the formation of disulfide bonds, which are essential for protein structure . It is used in solid-phase peptide synthesis techniques .


Physical And Chemical Properties Analysis

Fmoc-S-4-methoxytrityl-L-cysteine appears as a white to off-white powder . It has a melting point of 117 - 127 °C . Its optical rotation is [a]D20 = 12 - 16 º (C=1 in THF) .

Scientific Research Applications

  • Peptide and Protein Synthesis

    • Fmoc-S-4-methoxytrityl-L-cysteine is used as a building block in the synthesis of peptides and proteins .
    • It is typically incorporated into the peptide chain during solid-phase peptide synthesis .
    • The outcomes of these syntheses are dependent on the specific sequences being constructed, and can range from studies of protein structure and function, to the production of biopharmaceuticals .
  • Proteomics Studies

    • This compound is potentially useful for proteomics studies .
    • Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in conjunction with genomics (the study of the genome) to provide a better understanding of an organism’s biology .
  • Formation of Disulfide Bonds

    • Cysteine, the core amino acid in Fmoc-S-4-methoxytrityl-L-cysteine, is involved in many biological processes, including the formation of disulfide bonds .
    • Disulfide bonds are a critical component of protein structure, helping to stabilize the three-dimensional shape of proteins .
    • The formation of these bonds can be studied using various biochemical techniques, and the outcomes can provide insights into protein structure and function .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451118
Record name Fmoc-S-4-methoxytrityl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-4-methoxytrityl-L-cysteine

CAS RN

177582-21-7
Record name Fmoc-S-4-methoxytrityl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177582-21-7
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